molecular formula C22H21BrN2O3 B11556484 N'-[(E)-(5-Bromo-2-propoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

N'-[(E)-(5-Bromo-2-propoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B11556484
M. Wt: 441.3 g/mol
InChI Key: HEMGGYSOJQPIFV-ZVHZXABRSA-N
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Description

N’-[(E)-(5-Bromo-2-propoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl ring, a naphthalen-2-yloxy group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-propoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves the condensation of 5-bromo-2-propoxybenzaldehyde with 2-(naphthalen-2-yloxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-propoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-Bromo-2-propoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-propoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
  • N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
  • N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Uniqueness

N’-[(E)-(5-Bromo-2-propoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the naphthalen-2-yloxy group differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C22H21BrN2O3

Molecular Weight

441.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C22H21BrN2O3/c1-2-11-27-21-10-8-19(23)12-18(21)14-24-25-22(26)15-28-20-9-7-16-5-3-4-6-17(16)13-20/h3-10,12-14H,2,11,15H2,1H3,(H,25,26)/b24-14+

InChI Key

HEMGGYSOJQPIFV-ZVHZXABRSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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